molecular formula C20H26O3 B11998669 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol

13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol

Cat. No.: B11998669
M. Wt: 314.4 g/mol
InChI Key: TWYONAIDRKGWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol is a steroidal derivative characterized by a spiro[1,3]dioxolane ring fused to a cyclopenta[a]phenanthrene core. Key features include:

  • Molecular Formula: C₁₈H₂₄O₂ (as per related analogs in ).
  • Functional Groups: A hydroxyl group at position 3 and a methyl group at position 13, with a spirocyclic dioxolane moiety at position 17.
  • Biological Role: Functions as a potent estrogen receptor agonist, structurally related to estradiol (17β-estradiol) .
  • Synthesis: Typically derived from estrone or via transition metal-catalyzed C–H activation and nucleophilic substitution (e.g., ).

Properties

IUPAC Name

13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYONAIDRKGWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolan]-3-ol involves multiple steps, typically starting with the formation of the cyclopenta[a]phenanthrene coreThe reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolan]-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolan]-3-ol involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key analogs and their distinguishing features:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method Biological Activity
Target Compound 3-OH, 13-CH₃, spiro[1,3]dioxolane C₁₈H₂₄O₂ 272.39 (calc.) High polarity due to dioxolane and -OH; solid state Transition metal catalysis (Rh, Cu) Estrogenic activity
GAP-EDL-1 () 3-Cyanomethoxy, 13-CH₃ C₂₀H₂₅NO₂ 311.42 Increased lipophilicity; synthesized from estrone via THF-mediated substitution Nucleophilic substitution Not reported (likely modified receptor binding)
Isoquinolinyl Analogs () 17-Isoquinolinyl, 3-OH C₂₈H₃₁NO ~399.26 Higher molecular weight; precise HRMS data Pd-catalyzed coupling Tested for biological potency (exact target unspecified)
Dithiolane Analog () Spiro[1,3]dithiolane (replaces dioxolane) C₂₀H₂₆OS₂ 346.54 Reduced polarity; higher thermal stability (mp. 278–280°C) PhIO-mediated oxidative dethioacetalization Unreported (structural stability focus)
Double Dioxolane Derivative () 10,13-DiCH₃, dual dioxolane rings C₂₅H₃₆O₄ 400.56 Enhanced rigidity; higher molecular weight Spirocyclization with ethylene glycol Pharmaceutical intermediate (e.g., hormone analogs)

Key Findings from Comparative Analysis

Impact of Oxygen vs. Sulfur in Spiro Rings :

  • The dioxolane ring in the target compound confers higher polarity and hydrogen-bonding capacity compared to its dithiolane analog (), which may influence solubility and metabolic stability.
  • The dithiolane analog exhibits higher thermal stability (mp. 278–280°C), likely due to stronger sulfur-sulfur interactions .

Substituent Effects on Bioactivity: The hydroxyl group at position 3 is critical for estrogenic activity, as seen in estradiol analogs (). Replacement with cyanomethoxy () or isoquinolinyl groups () alters receptor affinity and pharmacokinetics.

Synthetic Flexibility: Transition metal catalysts (Rh, Cu) enable regioselective C–H functionalization, as demonstrated in the synthesis of analogs with spirocyclic and alkyl-substituted derivatives (). Mechanochemical methods () offer solvent-free pathways for methylation, avoiding traditional toxic reagents.

Biological Activity

The compound 13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H24O2C_{18}H_{24}O_2 with a molecular weight of approximately 272.178 daltons. The structure features a spirocyclic arrangement that may contribute to its unique biological properties.

Research indicates that this compound may interact with various biological pathways. A study highlighted its potential as an inhibitor of the Ras/Raf/ERK signaling pathway. This pathway is critical in cell proliferation and survival; thus, its inhibition could lead to therapeutic effects in conditions like cancer and spinal cord injuries (SCI) .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate immune responses and exhibit anti-apoptotic effects. These properties suggest a role in promoting cellular repair mechanisms and reducing inflammation .

In Silico Analysis

A virtual screening study identified this compound as a promising lead compound among 48,531 natural products. The study utilized molecular docking simulations to predict its binding affinity to target proteins involved in the Ras signaling pathway .

Table 1: In Silico Properties of the Compound

PropertyValue
Caco-2 Cell Permeability43.61 nm/sec
MDCK Cell Permeability56.29 nm/sec
Human Intestinal Absorption95.62%
Blood-Brain Barrier Penetration3.620
Plasma Protein Binding100%

These properties indicate favorable absorption and distribution characteristics that could enhance its therapeutic potential.

Case Studies

Case Study 1: Spinal Cord Injury
A study investigated the effects of this compound on spinal cord neurons (SCNs) following injury. The results indicated that treatment with the compound significantly improved neuronal survival and function by modulating the Raf/ERK signaling pathway .

Case Study 2: Cancer Cell Lines
Another research effort explored the compound's effects on various cancer cell lines. It was found that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.